5-Chloroquinoline-7-carbonitrile
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Materials Science Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of a vast array of functional molecules. nih.govwikipedia.org Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its versatility and importance. researchgate.nettaylorandfrancis.com In medicinal chemistry, quinoline is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.govrsc.org
The functionalization of the quinoline ring at various positions is a key strategy for modulating the pharmacological and physicochemical properties of its derivatives. nih.govrsc.org Researchers can fine-tune the biological activity, selectivity, and pharmacokinetic profiles of these compounds by introducing different substituents. rsc.orgorientjchem.org This adaptability makes the quinoline framework a fertile ground for the discovery of new therapeutic agents. nih.govrsc.org
Beyond its role in medicinal chemistry, the quinoline scaffold is also a valuable component in materials science. researchgate.net Its planar aromatic structure and the presence of a nitrogen atom give rise to unique electronic and photophysical properties. These characteristics are harnessed in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. nih.gov The ability to modify the quinoline core allows for the precise tuning of these properties to meet the specific demands of various applications.
Strategic Importance of Halogen and Nitrile Functional Groups in Molecular Design
The strategic incorporation of halogen and nitrile functional groups into molecular structures is a powerful tool in modern molecular design, offering a means to modulate a compound's physical, chemical, and biological properties. acs.orgnih.gov
Halogen atoms , particularly chlorine, are frequently introduced to enhance the therapeutic potential of drug candidates. nih.gov The presence of a halogen can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net Furthermore, halogens can participate in various noncovalent interactions, including the increasingly recognized halogen bond. acs.orgnih.gov A halogen bond is a directional interaction between a covalently bonded halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. acs.orgnih.gov This interaction, distinct from hydrogen bonding, provides an additional tool for rational drug design, enabling enhanced binding affinity and selectivity for biological targets. researchgate.netresearchgate.netrsc.org The strength of the halogen bond can be tuned by changing the halogen atom (I > Br > Cl), offering a subtle yet powerful means of optimizing molecular interactions. acs.orgnih.gov
The nitrile group (-C≡N) is another versatile functional group with significant applications in medicinal chemistry and materials science. nih.govnumberanalytics.com From a chemical perspective, the nitrile group is a highly polar and reactive moiety. fiveable.menumberanalytics.com It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which can be crucial for molecular recognition at a biological target. nih.govnih.gov In drug design, the nitrile group is often used as a bioisostere for other functional groups, such as ketones or even hydroxyl groups, to improve metabolic stability and pharmacokinetic properties. nih.gov Its electron-withdrawing nature can also influence the electronic properties of an aromatic ring to which it is attached, thereby affecting its reactivity and interactions. nih.gov The nitrile group is also a valuable synthetic intermediate, as it can be readily converted into other functional groups like amines, carboxylic acids, and various heterocycles. numberanalytics.com
Academic Research Perspectives on Quinoline-Based Compounds
Academic research on quinoline-based compounds is a vibrant and expansive field, driven by the scaffold's proven track record in delivering molecules with significant biological activity and material properties. acs.orgnih.gov A major focus of current research is the development of novel synthetic methodologies to access functionalized quinolines with greater efficiency and selectivity. rsc.orgrsc.org This includes the exploration of C-H activation strategies, which allow for the direct introduction of functional groups onto the quinoline core, minimizing the need for pre-functionalized starting materials and reducing synthetic steps. researchgate.netrsc.org
In the realm of medicinal chemistry, researchers are actively investigating new applications for quinoline derivatives. There is a strong emphasis on developing new anticancer agents, with studies focusing on the synthesis and evaluation of quinoline-based compounds that can overcome drug resistance. researchgate.netresearchgate.net The investigation of quinoline-hydrazones, for instance, has yielded compounds with potent cytotoxic activity against a broad range of cancer cell lines. nih.gov Furthermore, the anti-infective properties of quinolines continue to be a major area of research, with ongoing efforts to develop new treatments for malaria, tuberculosis, and various bacterial and fungal infections. nih.govnih.gov
The hybridization of the quinoline scaffold with other pharmacologically active moieties is another promising research avenue. nih.govresearchgate.net This strategy aims to create multifunctional molecules that can hit multiple biological targets, potentially leading to enhanced efficacy and a lower likelihood of developing resistance. researchgate.net
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound 5-Chloroquinoline-7-carbonitrile . The primary objective is to present a comprehensive overview of its chemical characteristics and its significance within the context of contemporary chemical research. The scope is strictly limited to the topics detailed in the provided outline, ensuring a thorough and targeted discussion.
The article will begin by exploring the foundational importance of the quinoline scaffold and the strategic roles of its chloro and nitrile functional groups. This will be followed by a detailed presentation of the known chemical and physical properties of this compound, supported by tabulated data. The subsequent sections will delve into the established and potential synthetic routes for this compound, as well as its documented and prospective applications in various research domains.
By adhering to this structured outline, the article aims to deliver a scientifically accurate and informative resource for researchers and students interested in the chemistry and potential utility of this compound.
Chemical and Physical Properties of this compound
The specific properties of this compound are crucial for understanding its behavior in chemical reactions and its potential applications. While a comprehensive experimental dataset for this specific compound is not widely available in the public domain, its properties can be inferred from data on structurally similar compounds and from computational predictions.
| Property | Value | Source |
| CAS Number | 122868-36-4 | sigmaaldrich.com |
| Molecular Formula | C10H5ClN2 | sigmaaldrich.com |
| Molecular Weight | 188.62 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | sigmaaldrich.com |
Synthesis of this compound
The synthesis of this compound can be approached through various established methods for the functionalization of the quinoline ring. A common strategy involves the introduction of the chloro and nitrile groups onto a pre-existing quinoline scaffold.
One plausible synthetic route could start from a suitable quinoline precursor, such as a quinoline with a leaving group at the 5-position and a group at the 7-position that can be converted to a nitrile. For example, a Sandmeyer reaction on a 7-amino-5-chloroquinoline (B8286338) could yield the desired product.
Alternatively, the synthesis could proceed through the construction of the quinoline ring itself from appropriately substituted aniline (B41778) and a three-carbon synthon.
A specific, though not fully detailed, synthetic approach for a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, starts from 4,7-dichloroquinoline (B193633). mdpi.com This highlights the use of substituted quinolines as versatile starting materials. The synthesis of other functionalized quinolines often involves the magnesiation of chloroquinolines followed by reaction with various electrophiles. durham.ac.uk The synthesis of 5,7-dichloro-8-hydroxy-quinoline has been achieved by chlorinating 8-hydroxy-quinoline. google.com
Research Applications of this compound
The unique combination of a quinoline scaffold with chloro and nitrile functional groups suggests that this compound could be a valuable building block in several areas of chemical research.
Role as a Precursor in the Synthesis of Novel Heterocyclic Compounds
The reactivity of both the chloro and nitrile groups makes this compound an attractive precursor for the synthesis of more complex heterocyclic systems. The chlorine atom at the 5-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The nitrile group at the 7-position is also highly versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This dual reactivity allows for the stepwise or simultaneous elaboration of the molecule, providing access to a diverse library of novel quinoline derivatives.
Potential Applications in Medicinal Chemistry as a Scaffold for Drug Discovery
Given the well-established pharmacological importance of the quinoline nucleus, this compound represents a promising scaffold for drug discovery. nih.govrsc.org The chloro substituent can contribute to enhanced binding affinity and improved pharmacokinetic properties. nih.govresearchgate.net The nitrile group can act as a key interaction point with biological targets or be used as a handle for further chemical modification. nih.govnih.gov
Derivatives of 7-chloroquinoline (B30040) have shown significant potential as anticancer agents. nih.gov For example, 7-chloroquinolinehydrazones have demonstrated potent cytotoxic activity against a variety of cancer cell lines. nih.gov The presence of the nitrile group in this compound could offer new avenues for the design of novel anticancer compounds. Furthermore, the 7-chloroquinoline moiety is a key structural feature in several antimalarial drugs, and derivatives of this compound could be explored for their anti-infective properties. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5ClN2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
5-chloroquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-9-4-7(6-12)5-10-8(9)2-1-3-13-10/h1-5H |
InChI Key |
RBOYTHXXPXMNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)C#N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloroquinoline 7 Carbonitrile and Analogous Quinoline Carbonitriles
Classical and Established Quinoline (B57606) Annulation Reactions
Numerous named reactions, many discovered in the late 19th century, form the bedrock of quinoline synthesis. iipseries.orgwikipedia.orgjptcp.comnih.gov These methods typically involve the condensation and cyclization of substituted anilines with various carbonyl-containing compounds. The synthesis of a specifically substituted derivative like 5-Chloroquinoline-7-carbonitrile via these classical routes would necessitate starting with appropriately substituted precursors, such as a 3-chloro-5-aminobenzonitrile.
The Skraup synthesis is a cornerstone reaction for producing quinolines, involving the treatment of an aniline (B41778) with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgslideshare.net The reaction proceeds through the in-situ formation of acrolein from glycerol, which then acts as the α,β-unsaturated carbonyl component in a subsequent Doebner-von Miller type reaction. nih.gov
Key Features of the Skraup Reaction:
Reactants: Aniline (or a derivative), glycerol.
Conditions: Strong acid (e.g., H₂SO₄), an oxidizing agent (e.g., nitrobenzene, arsenic pentoxide), and heat. slideshare.net
Mechanism: Involves dehydration of glycerol to acrolein, Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring. iipseries.org
For the synthesis of this compound, the hypothetical starting material would be 3-chloro-5-aminobenzonitrile. However, the harsh, strongly acidic, and oxidative conditions of the Skraup reaction can be a significant limitation, potentially leading to the degradation of sensitive functional groups like nitriles or causing unwanted side reactions. Modern adaptations sometimes employ milder conditions or alternative reagents to improve yields and substrate scope. nih.gov
| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |
| Skraup Reaction | Aniline, Glycerol | H₂SO₄, Nitrobenzene, Heat | Unsubstituted or Substituted Quinolines | Requires 3-chloro-5-aminobenzonitrile; harsh conditions may be incompatible with the nitrile group. |
The Friedländer synthesis provides a more convergent and often milder route to quinolines. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde). alfa-chemistry.comjk-sci.comorganicreactions.orgnih.gov This method is highly versatile for producing polysubstituted quinolines. nih.govorganic-chemistry.org
To apply this to this compound, one could theoretically start with 2-amino-6-chlorobenzaldehyde and a three-carbon component that would introduce the nitrile at the correct position, such as 3-oxopropanenitrile, followed by cyclization. The choice of acid or base catalyst can significantly influence the reaction's outcome and efficiency. alfa-chemistry.comjk-sci.com
Key Features of the Friedländer Synthesis:
Reactants: 2-aminoaryl aldehyde or ketone, a compound with an α-methylene group.
Conditions: Acid or base catalysis (e.g., H₂SO₄, NaOH, p-toluenesulfonic acid), often with heating. alfa-chemistry.comjk-sci.com
Mechanism: Involves an initial aldol-type condensation to form a β-amino enone or enal, followed by intramolecular cyclization and dehydration. alfa-chemistry.com
| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |
| Friedländer Condensation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst, Heat | 2,3-Disubstituted Quinolines | Requires a suitable 2-amino-6-chlorobenzaldehyde or ketone precursor and a nitrile-containing carbonyl compound. |
The Doebner-von Miller reaction is a variation of the Skraup synthesis that directly uses an α,β-unsaturated aldehyde or ketone instead of generating it in situ from glycerol. wikipedia.orgwikipedia.org It is a widely used method for preparing 2- and/or 4-substituted quinolines. nih.gov The reaction of an aniline with an α,β-unsaturated carbonyl compound is typically promoted by a Brønsted or Lewis acid. wikipedia.org
The mechanism is believed to involve a conjugate addition of the aniline, followed by cyclization and oxidation. acs.orgnih.gov A key challenge can be controlling the regioselectivity, as different addition and cyclization pathways are possible. acs.org Applying this method to synthesize this compound would require a complex and specifically substituted α,β-unsaturated carbonyl precursor in addition to the substituted aniline.
| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Lewis or Brønsted acid catalyst | 2- and/or 4-Substituted Quinolines | Requires both a substituted aniline and a complex substituted α,β-unsaturated carbonyl precursor. |
The Pfitzinger reaction utilizes isatin (or a substituted derivative) as the starting material, which is condensed with a carbonyl compound in the presence of a base. wikipedia.org The reaction opens the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl partner and cyclizes to yield a quinoline-4-carboxylic acid. organicreactions.org
This method, while effective, would require a multi-step sequence to arrive at this compound. A 4-chloro-6-cyanoisatin would be needed as a starting material, and the resulting carboxylic acid at the 4-position would have to be removed in a subsequent step.
| Reaction | Starting Materials (General) | Reagents & Conditions | Product Type | Applicability to Target |
| Pfitzinger Synthesis | Isatin, Carbonyl compound | Base (e.g., NaOH, KOH) | Quinoline-4-carboxylic acids | Requires a substituted isatin and subsequent decarboxylation, adding steps to the synthesis. |
This group of related reactions provides various routes to substituted quinolines, particularly those bearing hydroxyl or alkyl/aryl groups.
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org A subsequent thermal cyclization yields a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgmdpi.comablelab.eu This is a powerful method for building the quinoline core, and starting with 3-chloro-5-aminobenzonitrile could be a viable route to an intermediate that could be further modified to the target compound. iipseries.org
Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgwikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures via an enamine intermediate) or 2-quinolones (at higher temperatures via an anilide intermediate). jptcp.compharmaguideline.comnih.govsynarchive.com
Knorr Synthesis: A related reaction to the Conrad-Limpach, the Knorr synthesis specifically involves the acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline (2-quinolone). wikipedia.orgdrugfuture.comsynarchive.com
Combes Synthesis: This reaction uses an aniline and a β-diketone, which are condensed under acidic conditions to form 2,4-disubstituted quinolines. iipseries.orgdrugfuture.comwikipedia.org
Riehm Synthesis: In this method, an arylamine is heated with a ketone in the presence of a catalyst like aluminum chloride or phosphorus pentachloride to produce quinoline derivatives. iipseries.orgdrugfuture.com
Niementowski Synthesis: This reaction condenses anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (4-quinolone) derivatives. wikipedia.orgwikipedia.orgdrugfuture.com
| Reaction | Starting Materials (General) | Typical Product |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline or 2-Quinolone |
| Knorr | β-Ketoanilide | 2-Hydroxyquinoline |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinoline |
| Riehm | Arylamine, Ketone | Substituted Quinoline |
| Niementowski | Anthranilic acid, Ketone/Aldehyde | 4-Hydroxyquinoline |
Modern and Advanced Synthetic Strategies for Quinoline-Carbonitriles
While classical methods build the quinoline core from the ground up, modern strategies often focus on efficiency, greener conditions, and the late-stage functionalization of a pre-formed quinoline ring.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate many of the classical quinoline syntheses, including the Friedländer and Gould-Jacobs reactions. ablelab.eutandfonline.comresearchgate.net Microwave-assisted organic synthesis (MAOS) often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govbenthamdirect.comacs.org This approach represents a significant refinement of established procedures, making them more efficient and environmentally benign. researchgate.net
Transition-Metal-Catalyzed C-H Functionalization: A paradigm shift in synthetic chemistry, transition-metal-catalyzed C-H functionalization allows for the direct introduction of functional groups onto the quinoline scaffold, obviating the need for pre-functionalized starting materials. nih.govrsc.org This is particularly relevant for introducing the carbonitrile group at the C7 position of a pre-existing 5-chloroquinoline (B16772).
Recent advancements have focused on achieving site-selectivity, enabling the functionalization of positions that are traditionally difficult to access. nih.govacs.org Palladium, rhodium, and copper are common catalysts used for these transformations. mdpi.com A hypothetical modern approach to this compound could involve:
Synthesis of 5-chloroquinoline via a classical method.
Regioselective C-H cyanation at the C7 position using a palladium catalyst and a cyanide source.
These advanced methods offer unparalleled efficiency and atom economy, providing powerful tools for the synthesis of complex quinoline derivatives. nih.govmdpi.com
Multi-Component Reaction (MCR) Strategies
Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to quinoline-carbonitrile synthesis. These strategies are prized for their operational simplicity and the ability to rapidly generate molecular diversity.
Povarov, Gewald, and Ugi Reaction Implementations
The Povarov, Gewald, and Ugi reactions are powerful MCRs that have been successfully employed for the synthesis of a variety of heterocyclic scaffolds, including quinolines. iipseries.orgrsc.org
The Povarov reaction typically involves the formal [4+2] cycloaddition of an in situ-generated N-arylimine with an electron-rich alkene to produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. iipseries.orgnih.gov While direct examples leading to this compound are not prevalent in the literature, the principles of the Povarov reaction can be adapted. For instance, a three-component reaction between an appropriately substituted aniline, an aldehyde, and an alkene bearing a cyano group precursor could theoretically yield the desired quinoline-carbonitrile framework. A notable variation involves a molecular iodine-mediated formal [3 + 2 + 1] cycloaddition of methyl ketones, arylamines, and styrenes, which expands the scope of the traditional Povarov reaction. organic-chemistry.org
The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. thieme-connect.comresearchgate.net The mechanism involves an initial Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. thieme-connect.comchemrxiv.org While the direct application of the Gewald reaction to form a quinoline ring is not its primary use, the principles of condensing activated methylene compounds are relevant. Conceptually, a modified approach using an appropriately substituted aminobenzaldehyde or aminoketone could potentially lead to a quinoline-carbonitrile structure, although this is not a conventional application of the Gewald reaction.
The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. researchgate.net Its application in the synthesis of quinoline scaffolds often involves a post-Ugi transformation, such as an intramolecular cyclization. For example, the quinoline substructure can be incorporated into the amine component of the Ugi reaction to generate complex molecules. nih.gov While direct synthesis of this compound via a standard Ugi reaction is unlikely, a multi-step sequence involving an Ugi reaction to assemble key fragments followed by a cyclization-aromatization step could be a viable, albeit more complex, strategy.
One-Pot Condensation Approaches for Substituted Quinoline-Carbonitriles
One-pot condensation reactions are a cornerstone of MCR strategies for synthesizing substituted quinoline-carbonitriles, offering a streamlined process that avoids the isolation of intermediates. A common and effective method is a variation of the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile.
This approach has been successfully utilized for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. organic-chemistry.org In a typical procedure, a mixture of an aniline, an aromatic aldehyde, and malononitrile are reacted in the presence of a catalyst. Various catalysts and reaction conditions have been explored to optimize these syntheses, often focusing on green chemistry principles.
For example, L-proline has been used as an effective catalyst for the three-component reaction of anilines, aldehydes, and malononitrile in water, a green solvent. acs.org Microwave-assisted synthesis in neat water has also been reported to produce 2-amino-4-arylquinoline-3-carbonitriles in high yields and short reaction times. Another approach utilizes ammonium (B1175870) chloride as a simple and inexpensive catalyst in ethanol.
The general reaction scheme for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles is as follows:
A general scheme representing the one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles from an aniline, an aromatic aldehyde, and malononitrile.
Below is a table summarizing various conditions reported for this type of one-pot synthesis:
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| L-proline (20 mol%) | Water | Reflux | 12 h | High |
| L-proline (5 mol%) | Water (MW) | 90 | 30 s | up to 99 |
| NH4Cl (10 mol%) | Ethanol | 80 | - | up to 92 |
| None | Ethanol | Reflux | 1-2 h | Good |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis offers powerful and versatile tools for the regioselective synthesis of quinoline-carbonitriles, often proceeding under mild conditions with high functional group tolerance. Palladium, copper, and rhodium are prominent metals employed in these transformations.
Palladium-Catalyzed Cross-Coupling Methods for Regioselective Synthesis
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the synthesis of substituted quinolines with high regioselectivity. For instance, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes has been reported. rsc.org This approach provides an alternative route to the quinoline core.
A modified Friedländer quinoline synthesis can also be achieved using a recyclable palladium catalyst. In this method, a 2-aminobenzyl alcohol reacts with a ketone in the presence of a palladium catalyst and a base. knu.ac.kr The regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes has been achieved via anti-Markovnikov selectivity under palladium catalysis, utilizing molecular oxygen as the terminal oxidant. rsc.org These methods, while not directly producing a 7-carbonitrile, demonstrate the power of palladium catalysis in controlling the substitution pattern on the quinoline ring.
Copper-Mediated Tandem Reactions for Quinoline-Carbonitrile Formation
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of quinoline derivatives. Copper-mediated tandem reactions are particularly attractive as they allow for the sequential formation of multiple bonds in a single pot.
A notable example is the regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles through a copper-mediated tandem process. rsc.orgrsc.org This reaction involves the Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization. rsc.org Another copper-catalyzed tandem aerobic oxidative cyclization has been developed for the synthesis of polysubstituted quinolines from 2-vinylanilines or 2-arylanilines and 2-methylquinolines via C(sp3)-H or C(sp2)-H bond functionalization, using dioxygen as the oxidant. nih.gov Furthermore, a copper-catalyzed dual cyclization approach has been developed for the synthesis of quinindoline derivatives, which involves the initial formation of an indole substructure followed by a copper-catalyzed C-N coupling to furnish the quinoline subunit. nih.gov
Rhodium-Catalyzed Ortho-C–H Bond Activation
Rhodium-catalyzed C–H bond activation has become a powerful strategy for the direct functionalization of unactivated C–H bonds, offering a highly efficient and atom-economical route to substituted aromatic compounds. This methodology has been successfully applied to the synthesis of quinolines.
For example, the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines leads to the formation of 2-aminophenyl enones, which can then be cyclized to produce diversely substituted quinolines. nih.govacs.org This method is characterized by its mild reaction conditions and broad functional group tolerance. acs.org Another approach involves the rhodium-catalyzed annulation of anilines with alkynic esters to synthesize quinoline carboxylates with excellent regioselectivity. This reaction is proposed to proceed via the ortho C–H activation of the arylamine.
Furthermore, studies on the rhodium-promoted C–H bond activation of quinoline and its derivatives have shown that the heteroring is preferentially activated over the carbocyclic ring, and the position of activation can be directed by substituents on the quinoline core. nih.gov While direct application to the synthesis of this compound is yet to be extensively reported, these rhodium-catalyzed C–H activation strategies hold significant promise for the regioselective construction of such challenging substitution patterns.
Cobalt and Copper-Assisted C–H Bond Activation
Transition metal-catalyzed carbon-hydrogen (C-H) bond activation has become a powerful tool for the efficient synthesis of complex organic molecules, including quinoline derivatives. Cobalt and copper, being abundant and cost-effective metals, have garnered significant attention in this field.
Cobalt-Catalyzed Synthesis: Cobalt catalysis has been effectively employed for the synthesis of quinoline skeletons through C-H activation pathways. One notable method involves the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles, providing a convenient one-pot synthesis of quinolines under mild conditions. mdpi.com Another approach, developed by the Wei Yi team, utilizes a Co(III)-catalyzed cyclization of acetophenones and anilines, which demonstrates broad functional group tolerance and results in high yields of various quinoline structures. mdpi.com These methods showcase the utility of cobalt in facilitating the cascade C-H activation and heteroannulation reactions required for quinoline ring formation. mdpi.com
While these methods are broadly applicable, the synthesis of specific isomers like this compound would depend on the strategic choice of substituted anilines and appropriate coupling partners. The functionalization of 8-aminoquinoline compounds has also been achieved using cobalt catalysts, operating through a Single Electron Transfer (SET) mechanism for remote C-H functionalization. shu.ac.uk
Copper-Catalyzed Synthesis: Copper catalysts have also proven valuable in the synthesis of functionalized quinolines. The Tiwari group developed an efficient one-pot reaction to access 3-substituted quinoline derivatives from saturated ketones and anthranils, catalyzed by copper acetate. mdpi.com Furthermore, copper-catalyzed methods have been reported for the remote C-H functionalization of 8-aminoquinolines. shu.ac.ukkaust.edu.sa These reactions, which can introduce a variety of functional groups, often proceed via a single-electron-transfer (SET) process. For instance, a copper-catalyzed sulfonylation at the C5 position of 8-aminoquinoline has been demonstrated to work under mild conditions with a broad substrate scope. kaust.edu.sa The use of copper catalysis also extends to the C2 alkylation of quinoline N-oxides. mdpi.com
| Catalyst | Starting Materials | Product Type | Key Features |
| Cobalt (Ligand-Free) | 2-Aminoaryl alcohols and ketones/nitriles | Quinolines and Quinazolines | One-pot synthesis, mild conditions. mdpi.com |
| Co(III) Complex | Acetophenones and anilines | Various quinoline skeletons | Broad functional group tolerance, high yields. mdpi.com |
| Copper Acetate | Saturated ketones and anthranils | 3-Substituted quinolines | Efficient one-pot reaction. mdpi.com |
| Copper Catalyst | 8-Aminoquinolines | C5-functionalized quinolines | Remote C-H activation via SET mechanism. shu.ac.ukkaust.edu.sa |
Iron-Catalyzed Quinoline Synthesis
The use of iron, an earth-abundant and environmentally benign metal, offers a sustainable alternative to precious metal catalysts in organic synthesis. Iron-catalyzed reactions for quinoline synthesis have been developed, demonstrating high efficiency and atom economy.
One prominent method is the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This protocol provides access to a wide range of substituted quinolines, including highly substituted and fused polycyclic systems, in high yields without the need for an activating agent. rsc.org A single-atom iron catalyst has shown superior performance in this transformation compared to homogeneous and nanocatalyst systems. organic-chemistry.org
Another versatile approach is the iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes. chemistryviews.org This method, using inexpensive FeCl₃ as the catalyst and oxygen as the oxidant, yields 2,4-disubstituted quinolines and is characterized by its broad substrate scope and the absence of hazardous byproducts. chemistryviews.org Mechanistic studies suggest the reaction may proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org Additionally, iron-photocatalyzed couplings involving decarboxylation reactions have been used for the alkylation of quinoline derivatives. mdpi.com
| Catalyst System | Reactants | Product | Key Advantages |
| Iron Catalyst | α-2-Aminoaryl alcohols, Secondary alcohols | Substituted quinolines | Atom-economical, acceptorless dehydrogenation. rsc.org |
| FeCl₃ / O₂ | Aldehydes, Amines, Styrenes | 2,4-Disubstituted quinolines | Inexpensive catalyst, broad substrate scope, environmentally friendly. chemistryviews.org |
| Single-Atom Iron | Amino alcohols, Ketones/alcohols | Functionalized quinolines | Outperforms other catalyst systems. organic-chemistry.org |
Oxidative Annulation and Cyclization Strategies
Oxidative annulation and cyclization represent a major class of reactions for quinoline synthesis, often involving the formation of the heterocyclic ring through an oxidation step that leads to aromatization.
Photo-Induced Oxidative Dehydrogenation Coupling/Aromatization
Visible-light-mediated synthesis has emerged as a green and sustainable approach in organic chemistry. Photo-induced oxidative dehydrogenation offers a mild pathway to construct quinoline scaffolds. researchgate.net This strategy often involves a photocatalyst that, upon irradiation, initiates a reaction cascade involving cyclization and subsequent oxidation to the aromatic quinoline. For instance, a visible-light-mediated aerobic dehydrogenation using titanium dioxide as a catalyst allows for the synthesis of various substituted quinolines. organic-chemistry.org Another method employs anthraquinone as an organic photocatalyst to achieve the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature, using DMSO as the oxidant. organic-chemistry.org
Furthermore, metal-free, visible-light-mediated radical azidation of cyclopropenes has been developed for quinoline synthesis, which is particularly effective for producing valuable 4-trifluoromethylquinolines. nih.gov The reaction likely proceeds through the cyclization of an iminyl radical. nih.gov
Aerobic Oxidation Pathways for Quinoline Derivatives
Aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, is a highly desirable and environmentally friendly synthetic strategy. nih.govresearchgate.net Palladium-catalyzed aerobic oxidation has been successfully applied to synthesize disubstituted quinolines. mdpi.com In one such pathway, a π-allylpalladium species is formed, which, after a series of steps including nucleophilic attack by water and oxidation by O₂, leads to a cinnamaldehyde intermediate that ultimately cyclizes to form the quinoline ring. mdpi.com
Visible-light photoredox catalysis in the presence of air has also been used for the selective C1–H/C4–H carbonylation of N-methylene iminium salts. nih.govresearchgate.netrsc.org A ruthenium complex can act as a switch; in its presence, the oxidation of quinoliniums occurs at the C4 position to form 4-quinolones. nih.govresearchgate.netrsc.org Microbial aerobic degradation also presents a pathway for the oxidation of quinolines, typically initiating at the C-2 position to form lactams, though other positions can be functionalized depending on the substrate and microorganism. rsc.org
Electrophilic Cyclization Methods
Electrophilic cyclization provides a direct route to functionalized quinolines, particularly halogenated derivatives. A widely used method involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org This reaction is promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), affording 3-haloquinolines in moderate to good yields. nih.govacs.org The proposed mechanism involves the coordination of the electrophile to the alkyne, forming an intermediate that undergoes intramolecular nucleophilic attack by the aniline's aromatic ring, followed by oxidation to the quinoline. acs.org
This methodology tolerates a range of functional groups on the aniline ring. For example, anilines bearing electron-withdrawing ester groups can be successfully cyclized. acs.org The regioselectivity of the cyclization has also been studied, showing that for substrates like 3-nitroaniline, cyclization occurs preferentially ortho to the nitro group. acs.org A similar strategy using the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene has also been developed to synthesize substituted quinolines. acs.org
| Electrophile | Substrate | Product | Reference |
| ICl, I₂, Br₂, PhSeBr | N-(2-alkynyl)anilines | 3-Halogen/Selenium-containing quinolines | nih.gov |
| I₂ | 1-Azido-2-(2-propynyl)benzene | 4-Iodo-2-substituted quinolines | acs.org |
| Hg(OTf)₂ | N-(2-alkynyl)anilines | 3-Unsubstituted quinolines | nih.gov |
Radical-Mediated Cyclization Reactions (e.g., Iminyl Radical Cyclization)
Radical cyclizations offer unique pathways for the synthesis of heterocyclic compounds like quinolines, often proceeding under mild conditions. Iminyl radicals, in particular, are versatile intermediates for constructing nitrogen-containing rings.
One approach involves the N-bromosuccinamide (NBS)-mediated radical reaction of precursors derived from arylamines. nih.gov Under visible light, NBS can generate a bromine radical, which initiates a cascade that forms a radical imine. This imine then undergoes cyclization with the aryl ring, and subsequent oxidation rearomatizes the ring to yield 3-substituted quinolines. nih.govmdpi.com
Iminyl radicals can also be generated from vinyl azides. acs.org A cascade radical cyclization involving a 1,5-hydrogen shift can lead to quinoline derivatives. acs.org The intramolecular 6-endo-trig radical cyclization of an intermediate onto a phenyl ring, driven by aromatization, is a key step in this transformation. acs.org Another method involves the visible-light-mediated reaction of cyclopropenes with an azide (B81097) radical source, which is thought to proceed through the cyclization of an iminyl radical intermediate. nih.gov These radical-based methods provide powerful tools for accessing diverse and functionalized quinoline structures.
Rearrangement Reactions Leading to Quinoline-Carbonitriles (e.g., Truce–Smiles Rearrangement)
The Truce–Smiles rearrangement, a powerful carbon-carbon bond-forming reaction, has been explored for the synthesis of quinoline scaffolds. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. While a direct application to this compound is not extensively documented, the synthesis of analogous quinoline-carbonitriles demonstrates the potential of this methodology.
A notable example is the synthesis of 2,3-disubstituted quinoline-4-carbonitriles through a Truce–Smiles rearrangement of phenacyl-4-nitrobenzenesulfonamides. In this process, 2-aminobenzyl cyanide derivatives undergo sulfonylation and subsequent reaction with 2-haloketones. The resulting intermediates, when subjected to basic conditions, trigger the Truce–Smiles rearrangement, leading to intramolecular C-arylation and subsequent cyclization to form the quinoline ring. researchgate.net Although this specific example leads to quinoline-4-carbonitriles, the underlying principles could be adapted for the synthesis of other regioisomers, including 7-carbonitrile derivatives, by carefully selecting the starting materials. The reaction's success is often dependent on the electronic nature of the migrating aryl group and the stability of the intermediate Meisenheimer complex. lakeheadu.ca
The versatility of the Truce-Smiles rearrangement is highlighted by its applicability to a variety of substrates, including those with nitrile tether functionalization, and its facilitation by microwave irradiation, which can lead to increased yields. lakeheadu.ca
Organocatalytic and Metal-Free Synthetic Routes (e.g., L-Proline Catalysis)
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative to traditional catalytic systems. L-proline, a naturally occurring amino acid, has been widely used as a catalyst for the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govwikipedia.org Its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) moiety, allows it to activate both nucleophiles and electrophiles. nih.gov
L-proline has been successfully employed in multicomponent reactions for the synthesis of functionalized quinolines. For instance, it catalyzes the one-pot synthesis of polyhydroquinoline derivatives through a four-component Hantzsch reaction, demonstrating its efficiency in promoting complex transformations in an environmentally benign manner. researchgate.net While a specific application of L-proline for the direct synthesis of this compound is not prominently reported, its utility in constructing the quinoline core is well-established.
In the context of quinoline-carbonitrile synthesis, L-proline could potentially catalyze the condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminobenzonitrile with a suitable carbonyl compound containing a nitrile group. The reaction often proceeds through an enamine-based mechanism, where L-proline activates the carbonyl compound. nih.gov A significant advantage of L-proline catalysis is its compatibility with aqueous media, further enhancing its green credentials. rsc.orgoiccpress.com For example, L-proline has been used to catalyze a four-component sequential reaction "on water" to synthesize complex heterocyclic ortho-quinones derived from quinoline. rsc.org
A one-pot, L-proline-catalyzed aza-Wittig cascade reaction has also been reported for the synthesis of 2- and 3-substituted quinolines, showcasing the diverse reactivity that can be achieved with this organocatalyst. nih.gov Although a direct synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline was questioned in one study, the broader applicability of L-proline in quinoline synthesis remains significant. mdpi.com
Green Chemistry Principles in Quinoline-Carbonitrile Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of quinoline-carbonitriles is no exception, with significant efforts directed towards developing more sustainable processes.
Microwave-Assisted Synthesis (MAS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govacs.orgfrontiersin.org The direct interaction of microwave irradiation with the polar molecules in the reaction mixture results in efficient and uniform heating.
In the context of quinoline synthesis, microwave irradiation has been shown to significantly improve the efficiency of various reactions, including those for preparing chloro-substituted quinolines. For instance, the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been achieved using microwave irradiation. jmpas.com Another example is the microwave-assisted synthesis of 4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile. mdpi.com These examples underscore the potential of MAOS for the rapid and efficient synthesis of halogenated quinoline-carbonitriles like this compound.
The benefits of MAOS are often highlighted in comparative studies. For example, a particular quinoline synthesis that required several hours under conventional heating was completed in minutes with significantly higher yields under microwave irradiation. rsc.org This acceleration is attributed to the rapid heating and potential non-thermal microwave effects.
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Reference |
| Quinoline Synthesis | 4 hours, 75% yield | 2 minutes, 91% yield | rsc.org |
| Friedländer Quinoline Synthesis | 34% average yield | 72% average yield | rsc.org |
| Quinoline-fused 1,4-benzodiazepines | 62-65% yield | 92-97% yield | rsc.org |
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the use of often hazardous and volatile organic solvents, reduces waste, and simplifies product purification. Several solvent-free methods have been developed for the synthesis of quinoline derivatives. academie-sciences.frresearchgate.netynu.edu.cn
For example, the Friedländer annulation, a classic method for quinoline synthesis, has been successfully carried out under solvent-free conditions using various catalysts, including 1,3-disulfonic acid imidazolium hydrogen sulfate, which also acts as a recyclable ionic liquid catalyst. This approach has been applied to the synthesis of a range of substituted quinolines, including those with chloro substituents. The reaction of 2-aminobenzophenone with ethyl acetoacetate under solvent-free conditions at 70°C in the presence of this catalyst proceeds efficiently.
Montmorillonite K-10, a solid acid catalyst, has also been employed for the solvent-free synthesis of various heterocyclic compounds, including quinoline derivatives. mdpi.comsemanticscholar.org The use of solid catalysts in solvent-free reactions often allows for easy separation and recycling of the catalyst, further enhancing the green credentials of the process.
Utilization of Environmentally Benign Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)
When a solvent is necessary, the use of environmentally benign alternatives to traditional organic solvents is a crucial aspect of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. As mentioned earlier, L-proline has been shown to effectively catalyze multicomponent reactions for the synthesis of quinoline derivatives in aqueous media. rsc.orgoiccpress.com
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties such as low volatility, high thermal stability, and tunable solvent properties, making them attractive alternatives to conventional organic solvents. orgchemres.org The synthesis of quinoline derivatives has been reported in deep eutectic solvents, for instance, a mixture of choline chloride and zinc chloride has been used as both the solvent and catalyst for the cyclization coupling of 2-aminoacetophenone and aromatic alkynes to produce 2,4-disubstituted quinolines with high yields. ccspublishing.org.cn Similarly, a deep eutectic solvent composed of choline chloride and tin(II) chloride has been employed as an efficient and recoverable medium for the synthesis of quinoline derivatives. daneshyari.com
Solid Acid Catalysis and Recyclable Catalytic Systems (e.g., Nafion NR50, Montmorillonite K-10)
The use of solid acid catalysts offers several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reduced corrosion and environmental pollution, and the potential for recyclability and reuse.
Nafion NR50 , a perfluorinated resin-sulfonic acid, is a highly stable and reusable solid acid catalyst that has been effectively used in quinoline synthesis. organic-chemistry.orgmdpi.com It has been successfully employed in the environmentally friendly Friedländer synthesis of polysubstituted quinolines under microwave irradiation. organic-chemistry.orgresearchgate.netsemanticscholar.org The catalyst demonstrates high efficiency and can be recycled multiple times without a significant loss of activity. organic-chemistry.orgmdpi.com For example, in the synthesis of 2-ethyl-3-methylquinolines, Nafion® NR50 was reused for 10 cycles with no obvious change in yield. mdpi.com This methodology has been applied to a wide range of substrates, including those with halogen substituents, indicating its potential for the synthesis of compounds like this compound. organic-chemistry.org
| Catalyst | Reaction | Conditions | Recyclability | Reference |
| Nafion NR50 | Friedländer Quinoline Synthesis | Microwave, Ethanol | Reusable for multiple cycles | organic-chemistry.orgresearchgate.netsemanticscholar.org |
| Nafion NR50 | Synthesis of 2-ethyl-3-methylquinolines | Microwave | Reused 10 times with no significant loss of activity | mdpi.com |
Montmorillonite K-10 , a type of clay, is another inexpensive, non-corrosive, and environmentally benign solid acid catalyst. mdpi.comias.ac.inresearcher.lifepreprints.orgnih.gov It possesses both Brønsted and Lewis acid sites and has been widely used in various organic transformations, including the synthesis of quinoline derivatives. semanticscholar.orgias.ac.inresearcher.life Its high surface area and the ability to be used under solvent-free conditions make it an attractive catalyst for green synthesis. mdpi.com For instance, Li+ modified nanoporous Na+-montmorillonite has been used as a novel nanocatalyst for the solvent-free synthesis of quinolines via Friedländer annulation, achieving high yields in short reaction times. researchgate.net The catalyst could be easily recovered and reused. mdpi.comresearcher.life
Electrocatalytic Methodologies
Transition metal-catalyzed cyanation is a widely utilized approach for the preparation of aromatic nitriles. nih.gov The application of electrochemistry to these transformations can facilitate the crucial catalyst regeneration steps and provide precise control over the reaction potential. Research in this area has largely focused on the use of nickel and cobalt catalysts for the cyanation of aryl halides. acs.orgrhhz.net
One relevant approach involves the cobalt-catalyzed electrochemical cross-coupling of functionalized phenyl halides with 4-chloroquinoline derivatives. rhhz.netacs.org In these reactions, a sacrificial iron anode is often employed, and the presence of pyridine (B92270) is essential for stabilizing the electrochemically generated low-valent cobalt species that is active in the catalytic cycle. rhhz.net This methodology demonstrates the feasibility of C-C bond formation at the quinoline core under electrochemical conditions.
Furthermore, numerous studies have detailed the nickel-catalyzed cyanation of aryl chlorides. acs.orgnih.govorganic-chemistry.org These protocols often utilize inexpensive and relatively non-toxic cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgorganic-chemistry.org While not always strictly "electrocatalytic" in the sense of direct electrolysis of the substrate, these methods often rely on electrochemical principles, such as the in-situ reduction of a nickel(II) precatalyst to the active nickel(0) species using a chemical reductant like zinc powder. organic-chemistry.org The principles of these reactions could be adapted to a truly electrocatalytic system where the reducing equivalents are supplied by a cathode.
Mechanistic studies suggest that these nickel-catalyzed cyanations typically proceed through a Ni(0)/Ni(II) catalytic cycle. organic-chemistry.org An additive such as 4-(Dimethylamino)pyridine (DMAP) can play a crucial role in activating the zinc cyanide and facilitating the transmetalation step. organic-chemistry.org The adaptation of such a system to an electrochemical setup would involve the cathodic regeneration of the active Ni(0) catalyst, thus avoiding the use of stoichiometric metallic reductants.
The table below summarizes the conditions for analogous nickel-catalyzed cyanation reactions of aryl chlorides, which could serve as a starting point for the development of an electrocatalytic synthesis of this compound.
| Catalyst System | Cyanide Source | Ligand | Additive | Solvent | Temperature (°C) | Substrate Scope |
|---|---|---|---|---|---|---|
| NiCl₂·6H₂O / Zn | Zn(CN)₂ | dppf | DMAP | NMP | 80 | Aryl/Heteroaryl Chlorides |
| Ni(II) precatalyst | K₄[Fe(CN)₆] | JosiPhos | TBAHS | t-AmylOH / H₂O | 100 | (Hetero)aryl Chlorides and Bromides |
| NiCl₂(dppp) | CO₂ / NH₃ | Triphos | PhSiH₃ / Zn | DMA | 100 | Aryl Chlorides |
Table 1. Selected Nickel-Catalyzed Cyanation Methodologies for Aryl Halides. (dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DMAP = 4-(Dimethylamino)pyridine; NMP = N-Methyl-2-pyrrolidone; JosiPhos = a class of ferrocenyl phosphine (B1218219) ligands; TBAHS = Tetrabutylammonium hydrogen sulfate; dppp = 1,3-Bis(diphenylphosphino)propane; Triphos = 1,1,1-Tris(diphenylphosphinomethyl)ethane; DMA = Dimethylacetamide).
The development of a specific electrocatalytic method for the synthesis of this compound would likely involve the adaptation of these nickel or cobalt-based systems. Key variables to optimize would include the choice of catalyst and ligand, the cyanide source, the electrode materials, the solvent and supporting electrolyte, and the applied cell potential or current density.
Chemical Reactivity and Derivatization Strategies of 5 Chloroquinoline 7 Carbonitrile
Transformations of the Nitrile Functional Group in Quinoline-Carbonitriles
The nitrile group at the C7 position of 5-chloroquinoline-7-carbonitrile is a key functional handle for a variety of chemical transformations. Its conversion into other functional groups or its participation in cyclization reactions allows for the synthesis of diverse derivatives.
Hydrolysis Pathways to Carboxylic Acid Derivatives
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically proceeding through an amide intermediate under either acidic or basic conditions. While specific literature detailing the hydrolysis of this compound is not abundant, the general mechanisms for nitrile hydrolysis are well-established and applicable.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid, 5-chloroquinoline-7-carboxylic acid. Common reagents for this transformation include aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, often with heating.
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. This amide subsequently undergoes further hydrolysis to the carboxylate salt, which upon acidic workup, provides the carboxylic acid.
An alternative route to quinoline (B57606) carboxylic acids involves the oxidation of a corresponding methyl group. For instance, 7-chloro-8-methylquinoline (B132762) derivatives have been oxidized to 7-chloroquinoline-8-carboxylic acids using nitric acid in the presence of a vanadium catalyst. google.com This highlights the synthesis of related chloroquinoline carboxylic acid structures, though via a different synthetic strategy.
Table 1: General Conditions for Nitrile Hydrolysis
| Catalyst Type | Reagents | Intermediate | Product |
|---|---|---|---|
| Acid-Catalyzed | H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄), Heat | Amide | Carboxylic Acid |
Nucleophilic Additions Leading to Annulated Heterocyclic Systems
The nitrile group is an excellent precursor for the construction of fused heterocyclic rings. One of the most significant reactions in this category is the formation of tetrazole rings. The reaction of quinoline nitriles with azide (B81097) sources, typically sodium azide, can lead to the formation of tetrazolo[1,5-a]quinolines. This transformation is a [3+2] cycloaddition reaction. For example, the synthesis of tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives has been achieved from the corresponding 2-chloroquinoline-3-carbaldehydes, which are first converted to the tetrazoloquinoline scaffold and then the nitrile is introduced. bohrium.comdocumentsdelivered.com This indicates that a nitrile group on a quinoline ring is compatible with and can be a part of a tetrazole-fused system. The fusion of a tetrazole ring to the quinoline system is of pharmacological interest as it can enhance biological activity. bohrium.comnih.gov
The general synthesis involves reacting the nitrile with an azide salt, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form the tetrazole ring. This strategy, applied to this compound, would be expected to yield a tetrazole fused to the pyridine (B92270) part of the quinoline ring system.
Reactivity of the Chlorinated Quinoline Core
The this compound molecule possesses a chlorinated quinoline core that is subject to various substitution and functionalization reactions. The chlorine atom and the C-H bonds of the heterocyclic rings are all potential sites for derivatization.
Electrophilic Aromatic Substitution (EAS) Investigations
In quinoline, electrophilic aromatic substitution (EAS) generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is deactivating, making the attached ring less reactive towards electrophiles. Therefore, substitution is directed to the carbocyclic ring, primarily at the C5 and C8 positions.
Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for haloquinolines. The chlorine atom at the C5 position of this compound can potentially be displaced by various nucleophiles. However, the reactivity of halogens on the benzene ring of quinoline towards SNAr is generally lower than those on the pyridine ring (e.g., at C2 or C4). The electron-withdrawing nature of the pyridine ring activates halogens at the C2 and C4 positions towards nucleophilic attack.
Despite the lower reactivity, substitution at C5 can be achieved, often requiring forcing conditions or metal catalysis. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, leading to a diverse array of 5-substituted quinoline derivatives. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves a successful SNAr at the C4 position with morpholine (B109124). mdpi.com While this is at a different position, it demonstrates the utility of SNAr reactions on chloroquinolines.
C-H Functionalization Strategies at Various Positions (e.g., C3-H)
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the derivatization of heterocyclic compounds, offering a more atom-economical approach than traditional cross-coupling reactions. For the quinoline scaffold, various positions are amenable to C-H functionalization, often directed by the nitrogen atom or other substituents.
The C3 position of the quinoline ring is a potential site for C-H functionalization. While the electron-deficient nature of the pyridine ring generally disfavors electrophilic attack, it makes certain C-H bonds susceptible to other types of activation, such as metal-catalyzed processes. For example, the synthesis of 7-chloroquinoline (B30040) derivatives has been accomplished through metal-halogen exchange followed by reaction with electrophiles, and also via selective deprotonation strategies. durham.ac.uk Although not a direct C-H functionalization, this shows the possibility of introducing substituents at specific positions on the chloroquinoline core. The development of new catalytic systems is continuously expanding the scope of direct C-H functionalization on such heterocyclic systems.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloroquinoline-7-carboxylic acid |
| Amide |
| Carboxylate Salt |
| Imidic acid |
| 7-Chloro-8-methylquinoline |
| 7-Chloroquinoline-8-carboxylic acid |
| Tetrazolo[1,5-a]quinoline |
| Tetrazolo[1,5-a]quinoline-4-carbonitrile |
| 2-Chloroquinoline-3-carbaldehyde |
| Sodium azide |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |
| 4,7-Dichloroquinoline |
Palladium-Catalyzed Transformations for Further Structural Diversity
The inherent reactivity of the chloro and cyano functionalities on the this compound scaffold, coupled with the quinoline ring system, makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. These transformations are instrumental in generating a diverse array of derivatives with potential applications in medicinal chemistry and materials science. Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino moieties, respectively.
The Suzuki-Miyaura coupling reaction, a robust method for forming carbon-carbon bonds, has been successfully applied to chloroquinolines. libretexts.orgresearchgate.netyoutube.com This reaction typically involves the coupling of an aryl or vinyl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netyoutube.com For substrates like this compound, this would enable the introduction of various aryl or heteroaryl groups at the 5-position, leading to the synthesis of biaryl and heteroaryl-aryl quinoline structures. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with potentially coordinating nitrogen heterocycles. organic-chemistry.org While direct examples with this compound are not extensively documented in the provided results, the successful coupling of other chloroquinolines, such as 4,7-dichloroquinoline, with arylboronic acids underscores the feasibility of this approach. researchgate.net
The Sonogashira coupling provides a powerful means to introduce alkyne functionalities, which are valuable handles for further chemical modifications. organic-chemistry.orgwikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org The application of Sonogashira coupling to this compound would yield 5-alkynylquinoline-7-carbonitriles. These derivatives can serve as precursors for more complex structures through subsequent reactions of the alkyne group. The efficiency of the Sonogashira coupling with chloroaromatics can be influenced by the choice of catalyst and ligands, with specific systems developed to address the lower reactivity of aryl chlorides compared to bromides or iodides. researchgate.net
Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, this transformation would allow for the introduction of a wide range of amino groups at the 5-position, leading to a library of 5-aminoquinoline-7-carbonitrile derivatives. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and functional group tolerance of this reaction. wikipedia.orglibretexts.orgnumberanalytics.com The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for successful coupling. uwindsor.ca
Finally, cyanation reactions offer a route to introduce or modify the nitrile group. While this compound already possesses a cyano group, palladium-catalyzed cyanation methods could be relevant for the synthesis of related dinitrile compounds or for isotopic labeling studies. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov These reactions often utilize cyanide sources like potassium hexacyanoferrate(II) or trimethylsilyl (B98337) cyanide. researchgate.netorganic-chemistry.org
The strategic application of these palladium-catalyzed transformations to the this compound core opens up vast possibilities for creating novel molecules with tailored electronic and steric properties for various scientific investigations.
Metal-Mediated Transformations and Ligand Development
Beyond palladium catalysis, other metal-mediated transformations play a significant role in the derivatization of quinoline systems and the development of novel ligands. The quinoline scaffold itself, particularly with its nitrogen atom, can act as a ligand for various transition metals, influencing the catalytic activity and selectivity of chemical reactions.
The synthesis of functionalized quinolines can be achieved through the generation of organometallic intermediates. For instance, the use of mixed lithium-magnesium reagents has enabled the preparation of a library of functionalized quinolines under mild conditions. durham.ac.uk This approach involves the generation of a quinoline-based organomagnesium intermediate that can then react with various electrophiles to introduce diverse functional groups. durham.ac.uk While not specifically detailing this compound, this methodology highlights a powerful strategy for C-C bond formation on the quinoline ring.
The development of new ligands is crucial for advancing metal-catalyzed reactions. Quinoline derivatives themselves are often incorporated into ligand structures. The electronic and steric properties of the quinoline moiety can be fine-tuned by substituents, thereby modulating the behavior of the resulting metal complex. For example, the synthesis of novel compounds for various applications often involves the development of specific ligands to control the outcome of the reaction. mdpi.com The presence of both a chloro and a cyano group on the this compound ring system presents a unique electronic environment that could be exploited in the design of new ligands with specific coordination properties.
Furthermore, other transition metals like copper and gold have been shown to catalyze specific transformations. Copper-catalyzed reactions, for instance, are often used in conjunction with palladium in Sonogashira couplings and have also been developed for cyanation reactions. wikipedia.orgmdpi.com Gold-catalyzed cyanations of organohalides have also been reported, offering an alternative to palladium-based systems. researchgate.net The development of such methodologies expands the toolbox available for the functionalization of halo-substituted quinolines.
Advanced Applications and Research Directions of 5 Chloroquinoline 7 Carbonitrile Scaffolds
Development of Fluorescent Probes and Bio-imaging Agents
Small-molecule fluorescent probes are indispensable tools in chemical biology, offering high sensitivity and rapid response times for visualizing biological processes. nih.gov Quinoline (B57606) derivatives, in particular, have been explored as fluorogenic scaffolds due to the nitrogen atom's ability to interact with target molecules, leading to detectable changes in fluorescence. nih.gov The development of quinoline-based probes has been driven by the need for simple, synthetically accessible scaffolds with predictable and tunable photophysical properties. nih.govresearchgate.net
Design Principles for Tunable Photophysical Properties
The rational design of fluorescent probes based on the quinoline scaffold allows for the engineering of molecules with specific and predictable photophysical characteristics. nih.gov A modular design approach, which divides the probe into distinct domains, is often employed. These domains are responsible for:
Compound Polarization: Influences the molecule's interaction with its environment. researchgate.net
Tuning of Photophysical Properties: Modifications to this part of the scaffold can alter the absorption and emission wavelengths, as well as the quantum yield. researchgate.net
Structural Diversity: Allows for the introduction of various functional groups to target specific analytes or cellular compartments. researchgate.net
This modularity is often achieved through synthetic strategies like palladium-catalyzed cross-coupling reactions, which facilitate the combinatorial development of a wide range of structurally diverse quinoline-based fluorophores. nih.govresearchgate.net Key mechanisms that are often exploited in the design of these probes include Photo-Induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). crimsonpublishers.comresearchgate.net For instance, probes can be designed to exhibit a "turn-on" fluorescence response, where the fluorescence is initially quenched and then restored upon interaction with the target analyte. crimsonpublishers.com
Applications in Cellular Studies and Environmental Sensing
The versatility of quinoline-based fluorescent probes has led to their application in a variety of cellular and environmental contexts. They have been successfully used for live-cell imaging, with some probes demonstrating a unique two-stage fluorescence response to changes in intracellular pH. nih.gov This capability is crucial for studying cellular processes and dysfunctions.
In environmental science, these probes offer a rapid and sensitive method for detecting pollutants. For example, a "turn-on" fluorescent probe synthesized from quinoline and coumarin (B35378) has been developed for the selective and sensitive detection of hypochlorite (B82951) in water samples. nih.gov Another quinoline-based probe, HQ, has been designed for the detection and monitoring of hypochlorous acid in biological models of rheumatoid arthritis, demonstrating high selectivity and sensitivity. rsc.org These probes are valuable tools for monitoring environmental contamination and understanding the role of reactive oxygen species in disease.
Probes for Metal Ion Detection in Biological Systems
Quinoline derivatives have proven to be effective chemosensors for the detection of various metal ions in biological systems. The nitrogen atom and other potential coordination sites on the quinoline ring can selectively bind to specific metal ions, leading to a measurable change in the probe's fluorescence. rsc.org
A notable application is the development of a quinoline-based fluorescent probe for the selective detection of copper ions. rsc.org This probe exhibits a significant enhancement in fluorescence and a bathochromic shift (a shift to a longer wavelength) of approximately 35 nm upon binding to copper, with a detection limit of 1.03 μM. rsc.org Such probes provide a colorimetric method for distinguishing between different oxidation states of copper (cuprous and cupric ions) and discriminating them from other metal ions. rsc.org
Furthermore, theoretical studies using density functional theory have been employed to investigate the coordination and capture of toxic heavy metal ions like lead, mercury, chromium, cadmium, and arsenic by quinoline-derivative molecular probes. nih.gov These studies help in understanding the binding mechanisms and designing more efficient and selective probes for environmental monitoring and toxicology research. nih.gov
Agrochemical Research and Development
The quinoline scaffold is a cornerstone in the discovery of new pesticides. nih.govacs.org Its derivatives have shown a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.netmdpi.com The structural versatility of the quinoline ring allows for extensive modifications to optimize potency and selectivity against specific agricultural pests and pathogens. mdpi.com
Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts
Structure-activity relationship (SAR) studies are fundamental to the development of effective agrochemicals. nih.govacs.org These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. For quinoline-based pesticides, SAR studies have identified key structural features that are crucial for their efficacy.
For instance, research on quinoline derivatives has shown that substitutions at specific positions on the quinoline ring can significantly impact their insecticidal or fungicidal activity. acs.org In the context of insecticidal activity, modifications often focus on the 2-, 4-, 7-, and 8-positions of the quinoline ring. acs.org Introducing small group substituents at the 7- and 8-positions, attaching long-chain alkanes or amide structures at the 2-position, and introducing chiral structures or specific heterocyclic rings at the 4-position have been identified as key strategies in the design of potent insecticides. acs.org Similarly, for antifungal agents, the introduction of fluorine atoms and other substituents has been shown to enhance activity against various plant pathogens. mdpi.com
A study on novel fluorinated quinoline analogs, using the commercial fungicide Tebufloquin as a lead compound, demonstrated that specific substitutions on the quinoline ring resulted in compounds with good antifungal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com
Quinoline Derivatives as Molecular Scaffolds in Pesticide Discovery
The unique properties of the quinoline scaffold make it an attractive starting point for the discovery of new pesticides. nih.govacs.org The development of new agricultural molecular scaffolds is a significant challenge, and quinoline derivatives offer a promising solution, particularly in the fungicide discovery pipeline. nih.govacs.org
Several commercial pesticides are based on the quinoline scaffold, highlighting its importance in the agrochemical industry. acs.org The discovery of novel pesticides based on this scaffold is seen as an excellent opportunity to provide new solutions for crop protection. acs.org Researchers have synthesized and evaluated numerous quinoline derivatives, leading to the identification of compounds with potent insecticidal and fungicidal activities. For example, a series of quinoline and isoquinoline (B145761) isoxazolines have been designed, with some derivatives showing insecticidal potency comparable to commercial insecticides. researchgate.net
The ongoing research into the design, synthesis, and biological activity of quinoline derivatives is expected to lead to the development of a new generation of highly effective and environmentally safer pesticides. acs.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. derpharmachemica.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. nih.gov
For quinoline derivatives, FMO analysis helps in understanding their chemical behavior. researchgate.net The distribution of the HOMO and LUMO across the molecule identifies the likely sites for nucleophilic and electrophilic attacks, respectively. For instance, in many quinoline-based compounds, the HOMO is often distributed over the quinoline ring system, while the LUMO may be localized on specific substituents or parts of the heterocyclic core. This distribution is key to predicting how the molecule will interact with other reagents or biological targets.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Definition | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. derpharmachemica.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. derpharmachemica.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular stability and reactivity; a smaller gap implies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) and Fukui Functions
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral potential.
For quinoline derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.net The nitrogen atom in the quinoline ring, for example, is typically a site of negative potential, making it a potential hydrogen bond acceptor.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. They describe the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).
Although specific MEP and Fukui function analyses for 5-Chloroquinoline-7-carbonitrile were not found in the reviewed literature, computational studies on other substituted quinolines confirm the utility of these methods in rationalizing their observed chemical reactivity and guiding the design of new derivatives with desired interaction properties.
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the classical Lewis structure representation. nih.gov It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. nih.govnih.gov This method allows for the quantitative assessment of electron density distribution, atomic charges, and the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions, also known as delocalization or hyperconjugation effects, are crucial for understanding molecular stability. nih.gov
Natural Hybrid Orbitals (NHOs) are the components that form the NBOs. researchgate.net The analysis of NHOs reveals the hybridization of atoms in their bonding environment, offering insights into the geometry and nature of the chemical bonds (e.g., s- and p-character). researchgate.net
Table 2: Core Concepts of NBO and NHO Analysis
| Analysis Type | Information Provided | Relevance |
| NBO | Localized bonds, lone pairs, atomic charges, donor-acceptor interactions. nih.govnih.gov | Explains molecular stability, charge distribution, and deviations from the ideal Lewis structure. nih.gov |
| NHO | Atomic hybridization, composition of NBOs. researchgate.net | Describes the nature and geometry of chemical bonds. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.govmdpi.com The results of docking studies are often scored based on the calculated binding energy, with lower energies suggesting more favorable interactions. mdpi.com
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. rsc.org By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, the flexibility of the protein and ligand, and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govrsc.org
Table 3: Overview of Molecular Docking and Dynamics Simulations
| Technique | Purpose | Key Outputs |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. nih.govmdpi.com | Binding energy/score, interaction types (hydrogen bonds, etc.), preferred orientation. mdpi.com |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. rsc.org | Stability of the complex, conformational changes, detailed interaction patterns. nih.gov |
Numerous studies have employed these techniques to investigate quinoline derivatives as potential therapeutic agents. nih.govnih.govmdpi.com For example, docking studies have identified potential binding modes of quinoline compounds in the active sites of enzymes like HIV reverse transcriptase and various kinases. nih.govnih.gov While no specific molecular docking or dynamics simulation studies involving this compound have been reported in the searched literature, the general applicability of these methods to quinoline scaffolds suggests their potential for exploring the biological activities of this specific compound.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.govacs.org It is widely used to predict various properties related to a molecule's interaction with light, such as UV-Vis absorption and emission spectra. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to understand the photophysical behavior of a compound. nih.goviosrjournals.org
The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set. acs.org This method has become a standard tool in computational chemistry for the study of organic dyes, fluorescent probes, and other photoactive materials. nih.gov
For quinoline derivatives, which are known to exhibit interesting photophysical properties, TD-DFT can provide valuable insights into their fluorescence and phosphorescence characteristics. nih.gov These calculations can predict the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions).
While specific TD-DFT calculations for this compound are not present in the available literature, the general success of TD-DFT in characterizing the excited-state properties of a wide range of organic molecules, including other quinolines, underscores its importance for the future investigation of this compound's potential in materials science and as a fluorescent marker. nih.govnih.gov
Analytical Methodologies for Characterization and Quantification of Quinoline Carbonitriles
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are fundamental in the analysis of quinoline-carbonitriles, providing both qualitative and quantitative data.
UV-Visible spectrophotometry is a widely used technique for determining the concentration of quinoline (B57606) derivatives in solution. nih.gov This method is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.
For quantitative analysis, a solution of the quinoline-carbonitrile is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). researchgate.net The choice of solvent is critical as it can influence the λmax. Solvents such as chloroform, acetonitrile (B52724), and methanol (B129727) have been used for analyzing quinoline derivatives. nih.gov The concentration of an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. nih.gov The linearity of this method is typically established by analyzing a series of concentrations, and a high correlation coefficient (often >0.999) indicates a strong linear relationship. nih.gov Studies on various quinoline derivatives have shown absorption maxima in the range of 280 to 510 nm. researchgate.net A tri-wavelength UV/Vis spectrophotometric method has been successfully developed for the rapid determination of quinoline and its metabolite, 2-hydroxyquinoline, demonstrating the technique's utility for simultaneous quantification in complex mixtures. nih.gov
Table 1: Illustrative UV-Visible Spectrophotometry Parameters for Quinoline Derivatives
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Wavelength of Maximum Absorption (λmax) | The wavelength at which the compound shows the highest absorbance. | 280 - 510 nm researchgate.net |
| Solvent | The medium in which the sample is dissolved. | Chloroform, Acetonitrile, Methanol nih.gov |
| Concentration Range | The range over which the absorbance is linear with concentration. | e.g., 5 µg/mL to 15 µg/mL nih.gov |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | >0.999 nih.gov |
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of quinoline-carbonitriles, especially in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of quinoline derivatives. sielc.comtandfonline.com It allows for the separation of individual components from a mixture, which can then be detected and quantified. For purity assessment, HPLC can separate the main compound from any impurities present. The relative peak areas in the resulting chromatogram can be used to determine the purity of the sample.
Reverse-phase HPLC is a common mode used for the analysis of quinoline compounds. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The composition of the mobile phase, which often consists of a mixture of solvents like acetonitrile and water with additives such as phosphoric acid or formic acid, is optimized to achieve the desired separation. sielc.com The choice of the stationary phase is also critical; while octadecyl (C18) columns are widely used, other phases like naphthylpropyl have shown superior separation for certain quinoline alkaloids. tandfonline.com A study on the separation of six quinoline derivatives found that a naphthylpropyl column successfully separated all compounds, while a standard C18 column did not. tandfonline.com The separated compounds are typically detected using a UV-Vis detector set at a specific wavelength. tandfonline.com
Table 2: Example HPLC Conditions for Quinoline Derivative Analysis
| Parameter | Description | Example Condition |
|---|---|---|
| Stationary Phase (Column) | The solid support over which the mobile phase flows. | Naphthylpropyl tandfonline.com, Reverse-Phase (e.g., Newcrom R1 sielc.com) |
| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile and water with phosphoric acid sielc.com |
| Detector | The device used to detect the separated components. | UV-Vis Detector tandfonline.com |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | e.g., 1.5 mL/min researchgate.net |
Electroanalytical Chemistry Methods
Electroanalytical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like quinoline-carbonitriles.
Voltammetric techniques, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV), are based on measuring the current that flows through an electrochemical cell as a function of an applied potential. researchgate.netresearchgate.net These methods can be highly sensitive and are suitable for the determination of low concentrations of analytes. derpharmachemica.com The electrochemical behavior of halogenated quinolines has been studied using cyclic voltammetry, a related technique, to understand the fragmentation of the carbon-halogen bond. rsc.org
In a typical voltammetric analysis, a working electrode (e.g., a glassy carbon electrode), a reference electrode, and a counter electrode are immersed in a solution containing the analyte and a supporting electrolyte. derpharmachemica.com The applied potential is varied in a specific waveform (e.g., a series of pulses in DPV or a square wave in SWV), and the resulting current is measured. The peak current is proportional to the concentration of the analyte. These techniques have been successfully applied to the determination of various organic molecules, including pharmaceuticals, in different matrices. derpharmachemica.comnih.gov The modification of electrodes with materials like surfactants can enhance the sensitivity of the measurement. derpharmachemica.com
Table 3: Key Aspects of Voltammetric Analysis for Organic Compounds
| Parameter | Description | Details |
|---|---|---|
| Technique | The specific voltammetric method used. | Square Wave Voltammetry (SWV), Differential Pulse Voltammetry (DPV) researchgate.net |
| Working Electrode | The electrode at which the electrochemical reaction of interest occurs. | Glassy Carbon Electrode derpharmachemica.com |
| Supporting Electrolyte | A salt added to the solution to increase conductivity and minimize migration effects. | Dependent on the analyte and solvent system. |
| Measured Signal | The electrical parameter that is recorded. | Peak current, which is proportional to the analyte concentration. derpharmachemica.com |
Extraction Methodologies Coupled with Analytical Techniques (e.g., Microwave-Integrated Extraction and Leaching)
The analysis of quinoline-carbonitriles in complex matrices often requires an initial extraction step to isolate the target compounds. Microwave-assisted extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net This method offers several advantages over traditional techniques like Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and often higher extraction efficiencies. researchgate.netijpsjournal.com
Microwave-assisted organic synthesis has also been employed for the preparation of quinoline derivatives, highlighting the utility of microwave technology in the chemistry of these compounds. rsc.orgnih.govresearchgate.netresearchgate.net For instance, the Friedländer reaction to synthesize quinolines has shown significantly improved yields with microwave irradiation compared to conventional heating. rsc.org In the context of analysis, the extract obtained from MAE can be subsequently analyzed by techniques such as HPLC to identify and quantify the quinoline-carbonitriles present. nih.gov The combination of an efficient extraction method with a powerful analytical technique provides a robust workflow for the determination of these compounds in various samples. acs.orgnih.gov
Table 4: Comparison of Extraction Techniques
| Feature | Microwave-Assisted Extraction (MAE) | Conventional Heating (e.g., Soxhlet) |
|---|---|---|
| Extraction Time | Shorter (e.g., minutes) rsc.org | Longer (e.g., hours to days) researchgate.net |
| Solvent Consumption | Reduced researchgate.net | High researchgate.net |
| Yields | Often higher rsc.org | Can be lower rsc.org |
| Mechanism | Direct heating of the solvent and sample through microwave energy. researchgate.net | Indirect heating of the solvent. |
Future Research Directions and Outlook for 5 Chloroquinoline 7 Carbonitrile
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for accessing 5-Chloroquinoline-7-carbonitrile and its analogs. While classical quinoline (B57606) syntheses like the Doebner-von Miller reaction exist, modern organic synthesis offers more sophisticated and sustainable alternatives that could be adapted for this specific target. google.com Future research could focus on the following areas:
Multicomponent Reactions (MCRs): MCRs have become a powerful tool in organic synthesis due to their efficiency and atom economy, allowing for the construction of complex molecules in a single step. rsc.org The development of an MCR strategy for this compound, potentially using a substituted aniline (B41778), an aldehyde, and a cyanide source, could provide a rapid and diverse route to a library of related compounds. nih.gov Such methods offer advantages in terms of procedural simplicity and the ability to generate structural diversity for screening purposes. rsc.org
Transition-Metal-Catalyzed Annulation: Modern catalysis offers numerous pathways to construct the quinoline core. organic-chemistry.org Palladium- or copper-catalyzed reactions, for instance, could be explored to assemble the 5-chloro-7-cyanoquinoline skeleton from simpler, readily available starting materials. These methods often provide high yields and excellent functional group tolerance. nih.gov An iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones is another example of an efficient and environmentally benign approach that could be investigated. organic-chemistry.org
C-H Functionalization Strategies: Direct C-H functionalization has emerged as a transformative approach in synthetic chemistry. rsc.org Research could be directed towards the late-stage introduction of the cyano group at the C7 position of a pre-formed 5-chloroquinoline (B16772) core. This would offer a highly convergent and flexible approach to the target molecule and its derivatives.
| Synthetic Strategy | Potential Starting Materials | Key Advantages |
| Multicomponent Reaction | 3-Chloroaniline derivative, aldehyde, cyanide source | High efficiency, atom economy, rapid access to analogs. rsc.orgnih.gov |
| Transition-Metal Catalysis | Substituted anilines and alkynes | High yields, functional group tolerance, regioselectivity. organic-chemistry.orgnih.gov |
| Late-stage C-H Cyanation | 5-Chloroquinoline | High convergency, flexibility for derivatization. rsc.org |
Advanced Derivatization for Enhanced Functionality
The functional groups present in this compound provide multiple handles for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.
Modification of the Chloro Group: The chlorine atom at the C5 position can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse array of functional groups, including amines, alcohols, thiols, and azides. For example, reaction with morpholine (B109124) can yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide derivatives, which have shown biological relevance. mdpi.com This versatility is crucial for tuning the electronic and steric properties of the molecule, which can, in turn, influence its biological activity or material properties.
Transformation of the Nitrile Group: The carbonitrile at C7 is a versatile functional group that can be converted into other important moieties.
Reduction of the nitrile to a primary amine would yield 5-chloroquinolin-7-yl)methanamine, providing a key site for further amide or sulfonamide coupling.
Hydrolysis of the nitrile would afford the corresponding 5-chloroquinoline-7-carboxylic acid, a valuable intermediate for esterification or amidation reactions. researchgate.net
Cycloaddition reactions with azides can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.
Functionalization of the Quinoline Core: Beyond the existing functional groups, the quinoline ring itself can be further functionalized. Electrophilic aromatic substitution or modern C-H activation techniques could be employed to introduce additional substituents onto the benzene (B151609) or pyridine (B92270) portion of the ring system, further expanding the accessible chemical space. rsc.org
| Derivatization Site | Reaction Type | Potential Products |
| C5-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, ethers, thioethers, azides mdpi.com |
| C7-Nitrile Group | Reduction | Primary amines |
| C7-Nitrile Group | Hydrolysis | Carboxylic acids researchgate.net |
| C7-Nitrile Group | Cycloaddition | Tetrazoles |
| Quinoline Ring | C-H Functionalization | Alkylated, arylated, or halogenated derivatives rsc.org |
Interdisciplinary Research Opportunities in Materials and Chemical Biology
The unique electronic and structural features of this compound make it an attractive candidate for exploration in interdisciplinary fields.
Materials Science: Quinoline derivatives have found applications as fluorescent materials and in organic electronics. nih.govmdpi.com The presence of both an electron-withdrawing chloro group and a cyano group on the quinoline scaffold of this compound suggests it may possess interesting photophysical properties, such as fluorescence. nih.gov Future research could focus on:
Fluorescent Probes: Investigating the fluorescence properties of this compound and its derivatives for sensing applications, such as the detection of metal ions or changes in the microenvironment (e.g., pH). crimsonpublishers.comresearchgate.net The modular nature of its synthesis would allow for the rational design of probes with tuned photophysical properties. nih.gov
Organic Electronics: Exploring the potential of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs) or other organic electronic devices. The quinoline core is known to be a useful scaffold in such materials. researchgate.net
Chemical Biology: Quinoline is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. nih.govresearchgate.net The 7-chloroquinoline (B30040) moiety, in particular, is a well-known pharmacophore. researchgate.net
Bioactive Compounds: Synthesizing and screening a library of this compound derivatives for various biological targets. The combination of the chloro and cyano groups may lead to novel structure-activity relationships. nih.govnih.gov
Bioimaging: Developing fluorescent derivatives of this compound as probes for cellular imaging. Quinoline-based fluorescent probes have been successfully used to visualize cellular components and processes. mdpi.comcrimsonpublishers.com The potential for two-stage fluorescence responses to intracellular pH, as seen in other quinoline systems, could be a particularly interesting avenue of research. nih.gov
Q & A
Q. How should researchers document experimental procedures to meet journal reproducibility standards?
- Methodological Answer :
- Detailed SI : Include step-by-step videos for complex syntheses and raw spectral data (e.g., NMR FID files).
- Metadata Tagging : Annotate datasets with CAS numbers, instrument serial numbers, and software versions.
- Peer Review Prechecks : Use platforms like Protocol Exchange to pre-validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
